![molecular formula C21H20N4O3S B2386731 N-[3-(呋喃-2-基甲基氨基)喹喔啉-2-基]-2,4-二甲苯磺酰胺 CAS No. 714944-19-1](/img/structure/B2386731.png)

N-[3-(呋喃-2-基甲基氨基)喹喔啉-2-基]-2,4-二甲苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

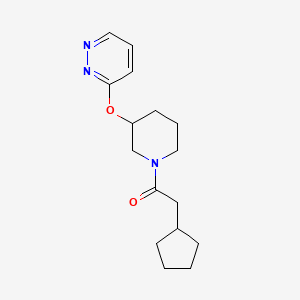

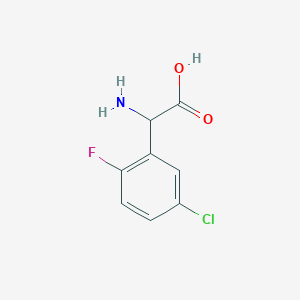

“N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxalines are nitrogen-containing heterocyclic compounds that have diverse pharmacological and biological properties .

Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For instance, they can be synthesized from aromatic diamines with many organic derivatives . The synthesis involves various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Molecular Structure Analysis

The molecular structure of “N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” is complex, with a quinoxaline core and various functional groups attached to it . The quinoxaline core is a bicyclic compound that consists of a benzene ring fused to a pyrazine ring .Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions. These include diazotization reactions, nitration reactions, oxidation reactions, and substitutions reactions . They can also undergo reduction, condensation and cyclization reactions .科学研究应用

- Researchers have explored Schiff bases as sensors for metal ions like Fe^3+ and Cu^2+. These sensors find applications in detecting and quantifying these metal ions in biological, environmental, and industrial contexts .

- Natural compounds, natural derivatives, and non-natural compounds containing imine or azomethine groups have been studied for their biological activities. Examples include antimalarial, antifungal, and antibacterial properties .

- The presence of a lone pair of electrons on the nitrogen atom of Schiff bases allows them to coordinate with metal ions, leading to the formation of stable complexes .

- These compounds contribute to improving the mechanical, thermal, and chemical properties of polymers .

Fluorescent Chemosensors

Biological Activities

Organic Metal Complexes

Polymer Stabilizers

Environmental Sensing

未来方向

The future directions for “N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” and other quinoxaline derivatives could involve further exploration of their pharmacological activities and potential applications in the medicinal, pharmaceutical, and agriculture industry . This could pave the way for the development of new drugs and treatments .

作用机制

Target of Action

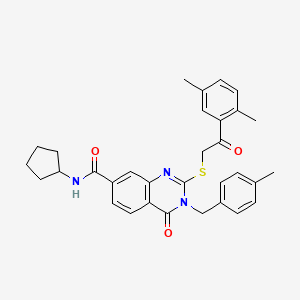

The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a crucial enzyme that mediates the cleavage of Notch proteins/receptors, which are necessary for cell survival and resistance to apoptosis .

Mode of Action

This compound, also known as a small-molecule inhibitor of ADAM17 , works by inhibiting the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells . This inhibition disrupts the activation of the Notch pathway, which is often associated with resistance to anti-tumor drugs .

Biochemical Pathways

The compound primarily affects the ADAM17/Notch pathway . By inhibiting ADAM17, the compound prevents the activation of the Notch pathway, which is known to induce resistance in cancer cells to anti-tumor drugs . The downstream effects of this inhibition include reduced cell survival and increased susceptibility to apoptosis .

Pharmacokinetics

The compound’s high inhibitory activity against adam17 suggests it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of Notch protein cleavage and the prevention of Notch intracellular domain accumulation in cell nuclei . These effects lead to the repression of the Notch pathway, reducing cell survival and increasing susceptibility to apoptosis .

属性

IUPAC Name |

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBKMFMZWDQXCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)

methylidene}amino N-(4-methoxyphenyl)carbamate](/img/structure/B2386653.png)

![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)

![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)

![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)